3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a benzothiazole-1,1-dione core linked to a piperazine ring substituted with a 5-chloropyrimidine group. Its molecular formula is C₁₅H₁₂ClN₅O₂S, and its structure integrates multiple pharmacophores:
Properties
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)24(22,23)19-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEBCWMJFFRQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzothiazole intermediate reacts with piperazine under controlled conditions.
Incorporation of the Chloropyrimidine Moiety: The final step involves the reaction of the piperazine-benzothiazole intermediate with 5-chloropyrimidine, typically under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the chlorine atom in the chloropyrimidine ring.
Major Products
The major products of these reactions depend on
Biological Activity
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound integrates a benzothiazole core with a piperazine ring and a chloropyrimidine moiety, contributing to its diverse biological effects.
Chemical Structure and Synthesis
The IUPAC name of the compound is 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide. The molecular formula is C15H14ClN5O2S, and it has a molecular weight of approximately 358.82 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Core : Synthesized through cyclization of 2-aminothiophenol with carbon disulfide.
- Attachment of the Piperazine Ring : Introduced via nucleophilic substitution reactions with piperazine.
- Incorporation of the Chloropyrimidine Moiety : Finalized by reacting the intermediate with 5-chloropyrimidine under controlled conditions .
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potential in inhibiting cell proliferation across various cancer cell lines. A notable study reported that certain derivatives displayed IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827, indicating their effectiveness as potential antitumor agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 8 | A549 | 6.75 ± 0.19 |
| Compound 8 | HCC827 | 6.26 ± 0.33 |
| Compound 9 | NCI-H358 | 16.00 ± 9.38 |
The compounds were evaluated using both two-dimensional (2D) and three-dimensional (3D) assays, revealing that they were more effective in 2D assays compared to 3D formats .
Antimicrobial Activity
In addition to antitumor effects, benzothiazole derivatives have exhibited promising antimicrobial activity against various pathogens. The compound was tested against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, showing significant inhibition at lower concentrations compared to standard antibiotics .
The mechanism underlying the biological activity of this compound may involve its interaction with specific molecular targets such as enzymes or nucleic acids. It is hypothesized that the compound binds to DNA within the minor groove, potentially interfering with replication and transcription processes . This binding affinity is crucial for its antitumor efficacy.
Case Studies
Several case studies highlight the biological potential of similar compounds:
- Case Study on Lung Cancer : A study evaluated a series of benzothiazole derivatives against human lung cancer cell lines and found that modifications in structure significantly impacted their cytotoxicity profiles.
- Antimicrobial Evaluation : Another study focused on assessing the antimicrobial properties of benzothiazole derivatives, demonstrating their effectiveness against resistant strains of bacteria.
Comparison with Similar Compounds
BF18636: 3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione
- Structural Differences: The pyrimidine ring in BF18636 is substituted with a dimethylamino group at position 4 and a methyl group at position 6, compared to the chlorine atom at position 5 in the target compound. This substitution alters electronic properties: dimethylamino groups increase basicity, while chlorine enhances lipophilicity.
- Molecular Weight : 386.47 g/mol (vs. ~393 g/mol for the target compound, estimated based on formula).
MM0464.14: 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
- Structural Differences :
- MM0464.14 replaces the benzothiazole-dione core with an 8-azaspiro[4.5]decane-7,9-dione system.
- The piperazine group is connected via a butyl linker , introducing conformational flexibility.
- The butyl linker could increase hydrophobic interactions but reduce solubility compared to the target compound’s direct benzothiazole-piperazine linkage .
Letermovir (PREVYMIS®)
- Structural Differences :
- Physicochemical Properties :
- Letermovir has low water solubility, likely due to its bulky trifluoromethyl and methoxyphenyl groups. The target compound’s benzothiazole-dione core may offer slightly better solubility.
- Structural variations in the target compound suggest divergent biological targets .
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
- Structural Differences :
- This analogue replaces the benzothiazole-dione with a pyrimidine-2,4-dione core and introduces a sulfonyl group .
- The piperazine is substituted with a 4-methoxyphenyl group instead of chloropyrimidine.
Comparative Data Table
Research Findings and Implications
- Solubility vs. Permeability : Letermovir’s low solubility underscores a common challenge with lipophilic heterocycles. The target compound’s benzothiazole-dione core may strike a balance between solubility and membrane penetration .
- Computational Modeling : Tools like AutoDock Vina () could predict binding modes of the target compound versus analogues, leveraging differences in substituent electronic profiles to optimize affinity .
Notes
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural and physicochemical extrapolation.
- Synthetic Accessibility : The piperazine linkage in the target compound is synthetically tractable, as evidenced by analogues like BF18636 and MM0464.14 .
- Future Directions : Structure-activity relationship (SAR) studies focusing on pyrimidine substituents (e.g., chloro vs. methoxy) are critical to elucidate biological potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
